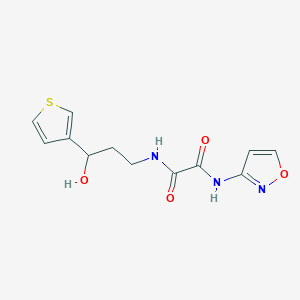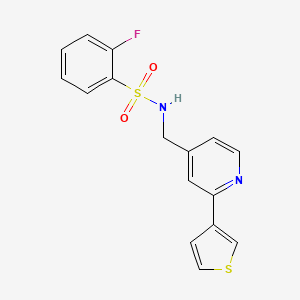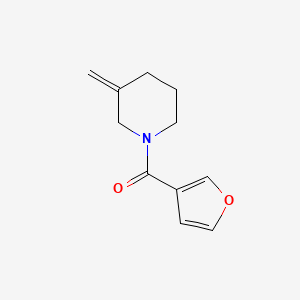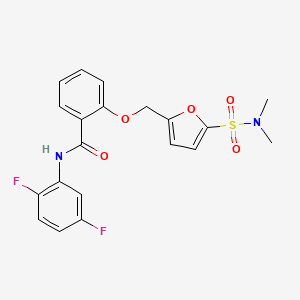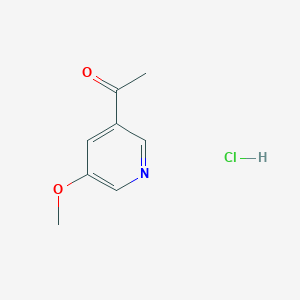
1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 187.62.Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C8H9NO2 . The molecular weight is 151.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Anticancer Potential
Research on compounds extracted from the crinoid Colobometra perspinosa has highlighted the anticancer potential of various natural products. Among these, substances structurally related to methoxypyridines have been isolated and studied for their in vitro anticancer activities. Specifically, derivatives similar to 1-(5-methoxypyridin-3-yl)ethanone hydrochloride have shown efficacy against certain cancer cell lines, indicating potential pathways for therapeutic exploration. The detailed NMR studies, including 1,1-ADEQUATE, underline the importance of accurate structural elucidation in the development of anticancer agents from marine sources (Wright et al., 2009).
Pyrolysis and New Psychoactive Substances
The identification of pyrolysis products of new psychoactive substances (NPS) like bk-2C-B, which shares a similar chemical framework with methoxypyridines, underscores the relevance of studying the stability and degradation products of these compounds. Understanding the pyrolytic degradation of substances structurally related to 1-(5-methoxypyridin-3-yl)ethanone hydrochloride is crucial for assessing their safety and potential toxicological impacts. This knowledge is particularly important given the emergence of NPS and their unknown risks to users (Texter et al., 2018).
Fungal Endophytes and New Compounds
The discovery of new N-methoxypyridone analogs from the co-cultivation of Hawaiian endophytic fungi illustrates the potential of fungal biodiversity in yielding novel compounds with possible scientific and therapeutic applications. Research into compounds with a methoxypyridine moiety, such as 1-(5-methoxypyridin-3-yl)ethanone hydrochloride, benefits significantly from the exploration of fungal endophytes. These studies not only expand our understanding of natural product chemistry but also contribute to the identification of molecules with unique biological activities (Li et al., 2017).
Charge Transfer Complexes
Investigations into charge transfer (CT) interactions involving methoxypyridines highlight their potential in forming complexes with significant stability. The study of 5-amino-2-methoxypyridine's interaction with chloranilic acid, for instance, provides insights into the electronic properties of methoxypyridines and their utility in developing novel materials with tailored electronic characteristics. Such research underlines the importance of understanding the fundamental properties of methoxypyridine derivatives for their application in material science and chemistry (Alghanmi & Habeeb, 2015).
Safety and Hazards
特性
IUPAC Name |
1-(5-methoxypyridin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)7-3-8(11-2)5-9-4-7;/h3-5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREAIQNQRWJOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2761542.png)
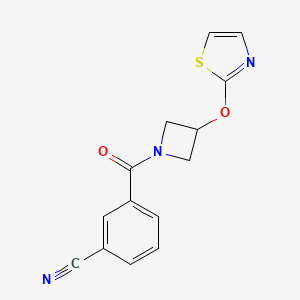


![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)
![N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide](/img/structure/B2761548.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)
